molecular formula C11H14O2 B1392475 2-Ethoxy-3,5-dimethylbenzaldehyde CAS No. 883536-29-6

2-Ethoxy-3,5-dimethylbenzaldehyde

Cat. No. B1392475
CAS RN: 883536-29-6
M. Wt: 178.23 g/mol
InChI Key: OLWQLMANKDYNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethoxy-3,5-dimethylbenzaldehyde” is an organic compound . It’s a derivative of benzaldehyde .

Scientific Research Applications

Synthesis and Chemical Applications

2-Ethoxy-3,5-dimethylbenzaldehyde, a derivative of benzaldehyde, plays a significant role in various chemical synthesis processes. Notably, it's used in the total synthesis of coprinol, starting from a closely related compound, 2-methoxy-3,5-dimethylbenzaldehyde. This synthesis involves key steps such as dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group from a chloroacetyl group (Suresh et al., 2016).

Biocatalysis

In the realm of biocatalysis, the two-liquid phase concept has been employed to develop efficient whole cell biocatalytic systems for the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. This approach, using recombinant Escherichia coli cells expressing Pseudomonas putida genes, showcases the potential of 2-Ethoxy-3,5-dimethylbenzaldehyde and its derivatives in biotechnological applications (Bühler et al., 2003).

Catalysis and Material Science

From a catalysis perspective, the compound has been involved in studies focusing on the selective oxidation of aromatic methyl groups. For instance, the synthesis of 3,5-Dimethylbenzaldehyde from mixed xylene and CO under specific catalytic conditions highlights its role in industrial chemical processes (Wu Yu-long, 2008). Additionally, its analogs have been used to study adsorption and decomposition of ethanol on supported Au catalysts, underlining its relevance in surface science and catalysis (Gazsi et al., 2011).

Pharmacology and Biochemistry

In pharmacology and biochemistry, derivatives of 2-Ethoxy-3,5-dimethylbenzaldehyde have been explored for various applications. For instance, Ehrlich's reaction of furanoeremophilanes with p-dimethylaminobenzaldehyde, a process involving a derivative, has been studied to understand the formation of specific condensation products (Kuroda et al., 2004). Moreover, compounds like 2-Ethoxy-6-[(methylimino)methyl]phenol, synthesized from 2-hydroxy-3-ethoxybenzaldehyde and methylamine, have been investigated for their crystal structures and potential in various chemical contexts (Ge et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it’s combustible, causes skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-ethoxy-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11-9(3)5-8(2)6-10(11)7-12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWQLMANKDYNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,5-dimethylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-3,5-dimethylbenzaldehyde
Reactant of Route 2
2-Ethoxy-3,5-dimethylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-3,5-dimethylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-3,5-dimethylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-3,5-dimethylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-3,5-dimethylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.